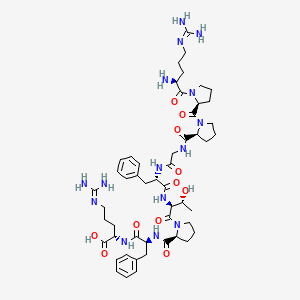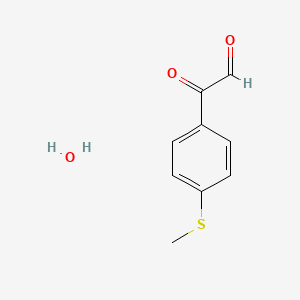
Tetraoctadecylammoniumbromid
Übersicht
Beschreibung
Tetraoctadecylammonium bromide is a quaternary ammonium salt . It is insoluble in water .
Synthesis Analysis
Tetraoctadecylammonium bromide can be synthesized from other salts of the tetrabutylammonium cation by salt metathesis reactions .Molecular Structure Analysis
The molecular formula of Tetraoctadecylammonium bromide is C72H148BrN . It consists of positively charged nitrogen atoms attached to a long alkyl chain .Chemical Reactions Analysis
Tetraoctadecylammonium bromide can be used as a phase transfer catalyst in the synthesis of ethyl-lophine . It serves as a source of bromide ions for substitution reactions .Physical and Chemical Properties Analysis
Tetraoctadecylammonium bromide is a crystalline substance . Its melting point is 103-105 °C .Wissenschaftliche Forschungsanwendungen
Synthese von Nanocomposite-Materialien
Tetraoctadecylammoniumbromid wird bei der Synthese von modifiziertem Montmorillonit (MMT) verwendet, der als C 72 N–MMT bezeichnet wird. Dieser modifizierte MMT kann zur Herstellung von proteinbasierten Nanocomposite-Materialien verwendet werden, die in verschiedenen Bereichen wie Biotechnologie und Materialwissenschaften potenzielle Anwendungen haben .
Optoelektronische und photonische Anwendungen
Diese Verbindung dient als Additiv zur Stabilisierung von flüssigkristallinen blauen Phasen. Diese Phasen sind aufgrund ihrer einzigartigen optischen Eigenschaften für optoelektronische und photonische Anwendungen von Bedeutung .
Protein-Mikroarray-Plattformen
Es wurde verwendet, um temporäre hydrophobe Barrieren auf carboxymethylierten Dextran (CMD)-Hydrogelen zu drucken. Diese Technik schafft eine generische Plattform für Protein-Mikroarray-Anwendungen, die in der biomedizinischen Forschung für die Analyse von Proteininteraktionen und -funktionen von entscheidender Bedeutung sind .
Wirkmechanismus
Target of Action
Tetraoctadecylammonium bromide primarily targets polymeric membranes and liquid crystalline blue phases . It acts as a model compound in the study of the effect of quaternary ammonium salts in polymeric membranes on the functioning of ion-selective electrodes .
Mode of Action
As a quaternary ammonium salt, Tetraoctadecylammonium bromide interacts with its targets through ionic interactions . It can modify the properties of polymeric membranes, influencing their selectivity and sensitivity .
Biochemical Pathways
It is known to play a role in the synthesis of modified montmorillonite (mmt) named c72n–mmt, which can be used to prepare protein-based nanocomposite material .
Result of Action
Tetraoctadecylammonium bromide can stabilize liquid crystalline blue phases, which are useful for optoelectronic and photonic applications . It also aids in the preparation of protein-based nanocomposite materials .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tetraoctadecylammonium bromide plays a significant role in biochemical reactions, particularly in the synthesis of modified montmorillonite (MMT) named C72N-MMT, which is used to prepare protein-based nanocomposite materials . It interacts with various enzymes, proteins, and other biomolecules, such as transferrin, Protein A, anti-myoglobin, and bovine serum albumin, by forming temporary hydrophobic barriers on carboxymethylated dextran hydrogels . These interactions are crucial for creating a generic platform for protein microarray applications.
Cellular Effects
Tetraoctadecylammonium bromide affects various types of cells and cellular processes. It influences cell function by stabilizing liquid crystalline blue phases, which are essential for optoelectronic and photonic applications . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism by interacting with polymeric membranes and ion-selective electrodes . These effects are vital for understanding the compound’s role in cellular environments.
Molecular Mechanism
The molecular mechanism of tetraoctadecylammonium bromide involves its ability to form stable complexes with biomolecules. It acts as a model compound in studying the effect of quaternary ammonium salts in polymeric membranes on the functioning of ion-selective electrodes . This interaction leads to enzyme inhibition or activation and changes in gene expression, which are critical for its biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetraoctadecylammonium bromide change over time. The compound is stable under standard conditions, but its degradation can occur under specific circumstances . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its stability and degradation over time.
Dosage Effects in Animal Models
The effects of tetraoctadecylammonium bromide vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the threshold effects and potential toxicity is crucial for its safe application in biochemical research.
Metabolic Pathways
Tetraoctadecylammonium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function . These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, tetraoctadecylammonium bromide is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biochemical applications.
Subcellular Localization
The subcellular localization of tetraoctadecylammonium bromide is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its localization helps in elucidating its role in cellular processes.
Eigenschaften
IUPAC Name |
tetraoctadecylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H148N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-72H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXYZRAZWWVKDS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H148BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1107.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63462-99-7 | |
| Record name | 1-Octadecanaminium, N,N,N-trioctadecyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63462-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraoctadecylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063462997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraoctadecylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



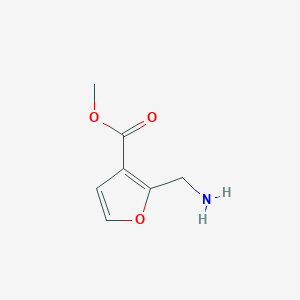
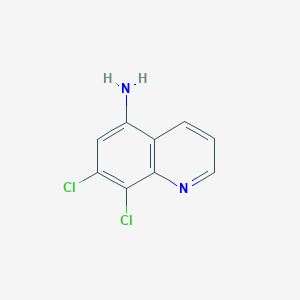


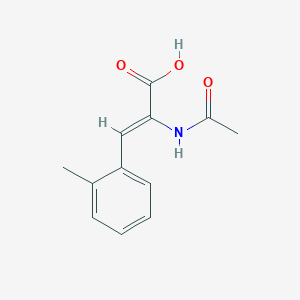
![(r)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B1598542.png)

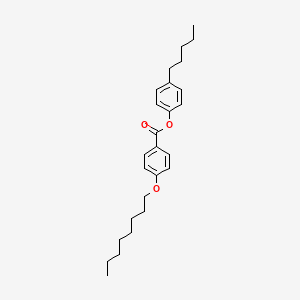
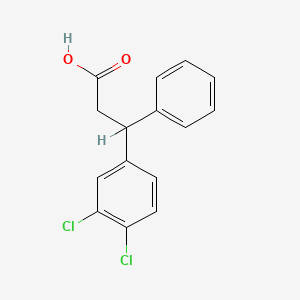
![2-[2-(2-Methoxyethoxy)ethoxy]propane](/img/structure/B1598550.png)

